molecular formula C10H13IN2O2 B11791828 Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11791828
M. Wt: 320.13 g/mol
InChI Key: OOHSCIJXVSYBJP-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an allyl iodide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • Ethyl 1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom and the allyl group. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications .

Biological Activity

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a unique compound within the pyrazole family, characterized by its structural features that include an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C10H13IN2O2
  • Molecular Weight : 320.13 g/mol

The presence of the ethyl ester enhances the compound's solubility and reactivity, which is beneficial for various chemical applications.

Structural Similarities

This compound shares structural similarities with several other pyrazole derivatives. The following table outlines some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-00.76
Methyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate75092-25-00.92
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid6647-98-90.75

These compounds exhibit varying degrees of biological activity, influenced by their distinct substitution patterns.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains . The specific mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Pyrazole derivatives have been reported to possess antitumor properties by inhibiting key enzymes and pathways associated with cancer progression. Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has shown potential as an inhibitor of BRAF(V600E) and EGFR, which are critical targets in cancer therapy . In vitro studies have demonstrated that similar compounds can significantly reduce tumor cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has been observed in various studies. For instance, compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases .

Study on Antimicrobial Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. Ethyl 1-allyl derivatives exhibited promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Mechanism Investigation

A study focusing on the mechanism of action revealed that Ethyl 1-allyl derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding suggests potential applications in developing novel anticancer therapies .

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

ethyl 4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13IN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

OOHSCIJXVSYBJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)C)CC=C

Origin of Product

United States

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